MC-Ala-Ala-Asn(Trt)-OH
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Overview
Description
MC-Ala-Ala-Asn(Trt)-OH is a synthetic peptide compound that serves as a linker in various biochemical applications. It is particularly useful in the synthesis of tumor microenvironment-specific activated micromolecular targeted conjugates. This compound is characterized by its molecular formula C27H36N6O8 and a molecular weight of 572.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Ala-Ala-Asn(Trt)-OH involves multiple steps, starting with the protection of amino acids and subsequent coupling reactions. The compound is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are commonly used to streamline the process. The use of high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
MC-Ala-Ala-Asn(Trt)-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptide forms .
Scientific Research Applications
MC-Ala-Ala-Asn(Trt)-OH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein-protein interactions.
Medicine: Plays a role in the development of targeted drug delivery systems, particularly in cancer therapy.
Industry: Utilized in the production of specialized biochemical reagents.
Mechanism of Action
The mechanism of action of MC-Ala-Ala-Asn(Trt)-OH involves its role as a linker in biochemical reactions. It facilitates the conjugation of different molecular entities, thereby enabling targeted delivery and activation in specific environments, such as tumor microenvironments. The molecular targets and pathways involved include the activation of micromolecular targeted conjugates in response to specific stimuli .
Comparison with Similar Compounds
Similar Compounds
MC-Ala-Ala-Asn-PAB: Another linker used in antibody-drug conjugation.
MC-Ala-Ala-Asn(Trt)-PAB: A hetero bifunctional cross-linker useful in antibody-drug conjugation
Uniqueness
MC-Ala-Ala-Asn(Trt)-OH is unique due to its specific activation in tumor microenvironments, making it particularly useful in targeted cancer therapies. Its ability to facilitate the synthesis of tumor microenvironment-specific activated micromolecular targeted conjugates sets it apart from other similar compounds .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H43N5O8/c1-26(40-32(45)21-13-6-14-24-44-34(47)22-23-35(44)48)36(49)41-27(2)37(50)42-31(38(51)52)25-33(46)43-39(28-15-7-3-8-16-28,29-17-9-4-10-18-29)30-19-11-5-12-20-30/h3-5,7-12,15-20,22-23,26-27,31H,6,13-14,21,24-25H2,1-2H3,(H,40,45)(H,41,49)(H,42,50)(H,43,46)(H,51,52)/t26-,27-,31-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVRFKMPWWWHRP-HEWUYBSCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)CCCCCN4C(=O)C=CC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)CCCCCN4C(=O)C=CC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H43N5O8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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